4-[(Dimethylamino)methyl]benzonitrile
Overview
Description
4-[(Dimethylamino)methyl]benzonitrile is an organic compound with the molecular formula C10H12N2. It is known for its unique photophysical properties, particularly its ability to exhibit dual fluorescence. This compound is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation .
Scientific Research Applications
4-[(Dimethylamino)methyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
- DMABN’s primary targets are not well-documented in the literature. However, it is known to undergo intramolecular charge transfer (ICT) from the dimethylamino group nitrogen (N1) onto the benzonitrile moiety upon photoexcitation . This suggests that the dimethylamino group plays a crucial role in its action.
- Upon photoexcitation, DMABN exhibits dual fluorescence due to ICT. Electron density transfers from the dimethylamino group to the cyanophenyl moiety, resulting in distinct electronic states .
- The compound can also undergo one-electron oxidation processes, forming its radical cation (DMABN˙ +) when exposed to excited triplet states of dissolved organic matter (3DOM*) or carbonyl compounds .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Dimethylamino)methyl]benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- 4-Aminobenzonitrile
- N,N-Dimethylaniline
Uniqueness
4-[(Dimethylamino)methyl]benzonitrile is unique due to its pronounced dual fluorescence, which is not commonly observed in similar compounds. This property makes it particularly valuable in photophysical and photochemical research .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSOEUMGZOKXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356574 | |
Record name | 4-[(dimethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35525-86-1 | |
Record name | 4-[(dimethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(dimethylamino)methyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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